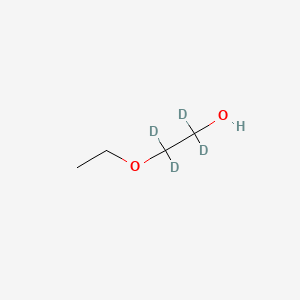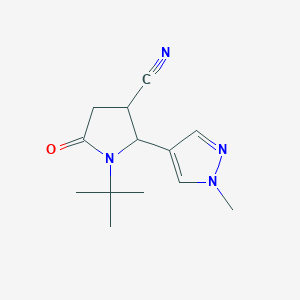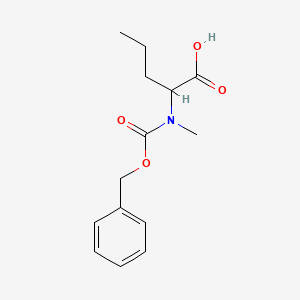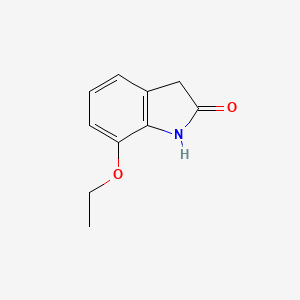![molecular formula C8H8ClN3 B12310932 1-[(1R)-1-azidoethyl]-4-chlorobenzene](/img/structure/B12310932.png)
1-[(1R)-1-azidoethyl]-4-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1R)-1-azidoethyl]-4-chlorobenzene is a chemical compound that belongs to the class of azido compounds. It is characterized by the presence of an azido group (-N₃) attached to an ethyl group, which is further connected to a chlorobenzene ring. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
The synthesis of 1-[(1R)-1-azidoethyl]-4-chlorobenzene typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzyl alcohol.
Azidation: The hydroxyl group of 4-chlorobenzyl alcohol is converted to an azido group using sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(1R)-1-azidoethyl]-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include:
- Sodium azide (NaN₃) for azidation.
- Lithium aluminum hydride (LiAlH₄) for reduction.
- Copper(I) catalysts for cycloaddition reactions.
Major products formed from these reactions include various substituted benzene derivatives and triazoles.
Scientific Research Applications
1-[(1R)-1-azidoethyl]-4-chlorobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is used in bioconjugation techniques, where it helps in labeling biomolecules for imaging and diagnostic purposes.
Medicine: It is explored for its potential in drug development, especially in the synthesis of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(1R)-1-azidoethyl]-4-chlorobenzene primarily involves its azido group. The azido group is highly reactive and can undergo various chemical transformations. In biological systems, the compound can interact with nucleophiles, leading to the formation of covalent bonds with biomolecules. This property is exploited in bioconjugation techniques, where the compound is used to label proteins, nucleic acids, and other biomolecules .
Comparison with Similar Compounds
1-[(1R)-1-azidoethyl]-4-chlorobenzene can be compared with other azido compounds, such as:
1-azido-2-chlorobenzene: Similar structure but with the azido group directly attached to the benzene ring.
1-azido-4-chlorobenzene: Similar structure but with the azido group in the para position relative to the chlorine atom.
1-[(1R)-1-azidoethyl]-2-chlorobenzene: Similar structure but with the chlorine atom in the ortho position relative to the ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other azido compounds .
Properties
Molecular Formula |
C8H8ClN3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
1-[(1R)-1-azidoethyl]-4-chlorobenzene |
InChI |
InChI=1S/C8H8ClN3/c1-6(11-12-10)7-2-4-8(9)5-3-7/h2-6H,1H3/t6-/m1/s1 |
InChI Key |
IHNLCNZEQGMOQP-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Cl)N=[N+]=[N-] |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid](/img/structure/B12310870.png)
![(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12310881.png)




![rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis](/img/structure/B12310900.png)
![Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B12310908.png)
![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,6-dihydrofuro[3,4-g][1]benzofuran]-8'-one](/img/structure/B12310914.png)


![rac-(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B12310930.png)

